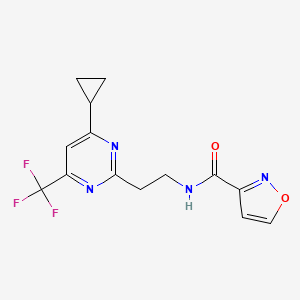
N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential. The structure of this compound features a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic aromatic ring containing sulfur and nitrogen atoms, and a carboxamide group attached to a cyclopropyl-hydroxypropyl side chain.
Preparation Methods
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the reaction of appropriate starting materials such as 2-aminothiophenol with nitrous acid, followed by cyclization.
Attachment of the carboxamide group:
Introduction of the cyclopropyl-hydroxypropyl side chain: This can be done through a substitution reaction where the hydroxypropyl group is introduced, followed by cyclopropylation.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzo[c][1,2,5]thiadiazole core or the side chain are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly cancer, due to its ability to inhibit tumor hypoxia.
Industry: It is used in the development of new materials, such as fluorescent sensors and photovoltaic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of tumor hypoxia. This inhibition leads to reduced angiogenesis and tumor growth. The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors also contributes to its biological activities.
Comparison with Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain an oxygen atom instead of sulfur. They also exhibit potent pharmacological activities but may have different electronic properties.
1,2,3-thiadiazoles: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring and are known for their broad spectrum of biological activities.
1,3,4-thiadiazoles: These compounds have a different ring structure and are studied for their antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl-hydroxypropyl side chain, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(8-1-2-8)5-6-14-13(18)9-3-4-10-11(7-9)16-19-15-10/h3-4,7-8,12,17H,1-2,5-6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEQRZVGWVTDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC3=NSN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide](/img/structure/B2887113.png)






![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2887122.png)



![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2887129.png)
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2887133.png)
